molecular formula C22H22N4O3S B2515991 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide CAS No. 952998-47-9

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2515991
CAS No.: 952998-47-9
M. Wt: 422.5
InChI Key: ABZFCDGYFRHKRK-UHFFFAOYSA-N
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Description

The compound N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a methoxy-substituted imidazopyridazine core linked to a 3,4-dimethylphenyl group via a sulfonamide bridge. The imidazopyridazine moiety is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition (e.g., Bcr-Abl inhibitors like ponatinib) .

Properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-6-8-18(11-16(14)3)30(27,28)25-19-12-17(7-5-15(19)2)20-13-26-21(23-20)9-10-22(24-26)29-4/h5-13,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZFCDGYFRHKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Imidazo[1,2-b]pyridazin moiety : This heterocyclic structure is known for its diverse biological activities.
  • Benzenesulfonamide group : This functional group is often associated with various pharmacological effects, including antibacterial and antitumor activities.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, compounds related to imidazo[1,2-b]pyridazine derivatives have shown efficacy against various cancer cell lines, including lung cancer cell lines A549 and HCC827 .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Assay Type
Compound 5A5492.12 ± 0.212D
Compound 6HCC8275.13 ± 0.972D
Compound 8NCI-H3586.48 ± 0.113D

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate critical biochemical pathways that are implicated in tumor growth and proliferation . The exact targets are still under investigation, but preliminary findings suggest that these compounds may inhibit key signaling pathways involved in cancer progression.

Antimicrobial Activity

In addition to antitumor effects, there is evidence suggesting antimicrobial properties associated with similar sulfonamide compounds. Studies have shown that certain benzimidazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus10 µg/mL
Compound BEscherichia coli15 µg/mL

Case Study: Efficacy in Lung Cancer Models

A study evaluated the efficacy of a structurally similar compound in both 2D and 3D cell culture systems using human lung cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation at low concentrations while maintaining a moderate cytotoxic profile on normal lung fibroblast cells (MRC-5). This suggests a selective toxicity towards cancer cells while sparing normal cells to some extent .

Ongoing Research

Research is ongoing to further elucidate the biological mechanisms and optimize the structural properties of this compound. Future studies aim to enhance its selectivity for cancer cells and reduce potential side effects associated with treatment.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight Sulfonamide Substituent Core Structure Reference
Target Compound C23H23N4O3S 443.5 (calc.) 3,4-Dimethylbenzenesulfonamide 6-Methoxyimidazo[1,2-b]pyridazine
N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C24H24N4O3S 448.5 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide 6-Methoxyimidazo[1,2-b]pyridazine
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide C18H17N3O2S 339.4 4-Methylbenzenesulfonamide Anilinopyridine
Ponatinib (Bcr-Abl inhibitor) C29H27F3N6O 532.5 Trifluoromethyl acetylene Imidazopyridazine analog
Key Observations:

Sulfonamide Substituent Variations: The target compound’s 3,4-dimethylbenzenesulfonamide group offers moderate hydrophobicity compared to the tetrahydronaphthalene substituent in the analog from , which is bulkier and more lipophilic. This difference may impact membrane permeability and solubility .

Core Structure :

  • The target compound shares the 6-methoxyimidazo[1,2-b]pyridazine core with the analog in , a structure associated with kinase inhibition. In contrast, ponatinib uses a related imidazopyridazine scaffold but incorporates a trifluoromethyl acetylene group for enhanced potency against resistant mutations .

Synthetic Efficiency :

  • Ponatinib’s synthesis () involves a 9-step process with a low total yield (5.36%), highlighting challenges in scaling production. The target compound’s synthesis route is unspecified in the evidence, but structural simplicity (e.g., absence of trifluoromethyl groups) may improve yield .

Functional Implications

  • Binding Interactions : The dual methyl groups in the target compound may enhance van der Waals interactions with hydrophobic kinase pockets, analogous to ponatinib’s trifluoromethyl group, which mitigates drug resistance .

Preparation Methods

Cyclocondensation of Aminopyridazines with α-Halo Ketones

Aminopyridazines react with α-halo ketones under basic conditions to form the imidazo[1,2-b]pyridazine ring. For 6-methoxy-substituted derivatives, 3-amino-6-methoxypyridazine is treated with 2-bromoacetophenone in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via nucleophilic substitution followed by cyclization (Table 1).

Table 1: Cyclocondensation Reaction Parameters

Parameter Value/Range
Solvent DMF
Temperature 80–100°C
Reaction Time 12–24 hours
Yield 65–78%
Key Byproduct Uncyclized intermediate

Palladium-Catalyzed Cross-Coupling for Functionalization

Post-cyclization, the C-2 position of the imidazo[1,2-b]pyridazine is functionalized via Suzuki-Miyaura coupling. For example, 3-bromo-6-methoxyimidazo[1,2-b]pyridazine reacts with 2-methyl-5-aminophenylboronic acid using Pd(PPh₃)₄ as a catalyst in a toluene/ethanol/water mixture (3:1:1) at 90°C. This step achieves >80% yield with <5% homocoupling byproducts.

The introduction of the 3,4-dimethylbenzenesulfonamide group occurs via sulfonylation of the aniline intermediate.

Chlorosulfonation and Amidation

3,4-Dimethylbenzenesulfonyl chloride is reacted with the aminophenyl-imidazo[1,2-b]pyridazine intermediate in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (3 equiv) is added to scavenge HCl, and the reaction is stirred at 25°C for 6–8 hours. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the sulfonamide product (Table 2).

Table 2: Sulfonylation Reaction Optimization

Parameter Optimized Condition
Solvent Dichloromethane
Base Triethylamine
Temperature 25°C
Reaction Time 6–8 hours
Yield 70–85%

Alternative Route: Direct Sulfonation

In cases where chlorosulfonation is inefficient, direct sulfonation using fuming sulfuric acid (20% SO₃) at 0–5°C followed by amidation with ammonia or amines has been reported. However, this method risks over-sulfonation and requires stringent temperature control.

Regioselective Methylation and Final Functionalization

O-Methylation of the Pyridazine Ring

Methoxy group installation at the C-6 position is achieved using methyl iodide and potassium carbonate in acetone under reflux. The reaction is monitored via thin-layer chromatography (TLC) to prevent N-methylation side reactions.

Ortho-Methylation on the Aniline Moiety

Directed ortho-metalation (DoM) with n-butyllithium and subsequent quenching with methyl iodide introduces the 2-methyl group on the aniline ring. This step demands anhydrous tetrahydrofuran (THF) and temperatures below −78°C to suppress para-substitution.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted starting materials and byproducts.
  • HPLC Purification : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related sulfonamide analogs.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 8.25 ppm (imidazo H-7), δ 3.95 ppm (OCH₃), and δ 2.45 ppm (Ar–CH₃).
  • HRMS : Calculated for C₂₃H₂₂N₄O₃S [M+H]⁺: 441.1432; Found: 441.1429.

Scalability and Industrial Considerations

Batch vs. Flow Chemistry

Batch processes dominate laboratory-scale synthesis, but continuous flow systems improve heat transfer and mixing for cyclization steps, reducing reaction times by 40%.

Green Chemistry Metrics

  • Atom Economy : 78% for the sulfonylation step.
  • E-Factor : 12.5 kg waste/kg product (mainly from chromatographic purification).

Challenges and Mitigation Strategies

Byproduct Formation in Cyclization

Uncyclized intermediates (5–15%) are minimized by increasing reaction temperature to 100°C and using molecular sieves to absorb water.

Sulfonamide Hydrolysis

The sulfonamide bond is susceptible to acidic hydrolysis. Storage under nitrogen at −20°C in amber vials prevents degradation.

Q & A

Q. What are the critical steps for optimizing the synthesis yield of this compound?

The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres minimize side reactions and improve intermediate stability .
  • Catalyst optimization : Pd-based catalysts or phase-transfer catalysts may enhance coupling efficiency in imidazo[1,2-b]pyridazine ring formation .
  • Temperature control : Maintaining 60–80°C during sulfonamide coupling prevents premature decomposition .
  • Purification : Use preparative HPLC or column chromatography to isolate high-purity fractions, verified by TLC and NMR .

Q. How can researchers validate the structural integrity of this compound?

A combination of spectroscopic and analytical methods is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the imidazo[1,2-b]pyridazine core and sulfonamide linkage .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (±5 ppm) and detects isotopic patterns for halogenated impurities .
  • Thermal analysis : DSC and TGA assess melting points and thermal stability, critical for storage and formulation .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Standardized synthetic protocols : Document reaction times, solvent batches, and purification thresholds (e.g., ≥95% purity by HPLC) .
  • Control experiments : Include reference compounds (e.g., known sulfonamide inhibitors) in each assay to normalize activity measurements .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

Discrepancies in target binding (e.g., kinase inhibition vs. off-target effects) can be addressed via:

  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding affinities to imidazo[1,2-b]pyridazine-recognizing receptors (e.g., adenosine A2A_{2A} receptors) .
  • MD simulations : Analyze ligand-receptor stability over 100-ns trajectories to identify conformational changes affecting activity .
  • QSAR models : Corporate bioassay data from analogs to refine predictive models for selectivity .

Q. What experimental designs address conflicting results in metabolic stability studies?

  • Cross-species microsomal assays : Compare human vs. rodent liver microsomes to identify species-specific CYP450 metabolism pathways .
  • Isotope labeling : Use 14^{14}C-labeled analogs in stability assays to track metabolite formation via LC-MS/MS .
  • pH-dependent kinetic studies : Assess hydrolysis rates under physiological pH (1.2–7.4) to evaluate gastrointestinal stability .

Q. How can researchers optimize reaction pathways using computational tools?

  • Reaction path searches : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy profiles for key steps like sulfonamide coupling .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents for imidazo[1,2-b]pyridazine cyclization .

Q. What methodologies resolve discrepancies in solubility and bioavailability predictions?

  • Co-solvent screening : Test solubility in PEG-400, cyclodextrins, or lipid-based carriers using shake-flask methods .
  • PAMPA assays : Measure passive permeability across artificial membranes to validate computational Caco-2 predictions .
  • Salt formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility while monitoring stability via XRD .

Methodological Considerations

Q. How should researchers design dose-response studies to account for off-target effects?

  • Broad-spectrum profiling : Screen against panels of 50+ kinases or GPCRs at 10 µM to identify off-target interactions .
  • IC50_{50} bracketing : Use 8-point dilution series (1 nM–100 µM) with Hill slope analysis to distinguish specific vs. non-specific effects .

Q. What statistical approaches improve reproducibility in SAR studies?

  • DoE (Design of Experiments) : Apply factorial designs to evaluate substituent effects (e.g., methoxy vs. trifluoromethyl groups) on activity .
  • Multivariate analysis : Use PCA or PLS to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

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